molecular formula C12H14FNO B5275392 N-allyl-3-(2-fluorophenyl)propanamide

N-allyl-3-(2-fluorophenyl)propanamide

Cat. No.: B5275392
M. Wt: 207.24 g/mol
InChI Key: GYFCRUIXSBVYGK-UHFFFAOYSA-N
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Description

N-allyl-3-(2-fluorophenyl)propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with an allyl group on the amide nitrogen and a 2-fluorophenyl group at the third carbon.

Properties

IUPAC Name

3-(2-fluorophenyl)-N-prop-2-enylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO/c1-2-9-14-12(15)8-7-10-5-3-4-6-11(10)13/h2-6H,1,7-9H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFCRUIXSBVYGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CCC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Fluorinated Fentanyl Analogs

Example Compounds :

  • N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide (ortho-fluorofentanyl)
  • N-(4-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide (para-fluorofentanyl)

Key Differences :

Feature N-allyl-3-(2-fluorophenyl)propanamide Fluorofentanyl Analogs
Amide Substituent Allyl group Piperidinyl-phenylethyl group
Fluorine Position 2-Fluorophenyl on propanamide chain Fluorine on aniline ring (ortho/meta/para)
Pharmacological Activity Not explicitly opioid-related Potent μ-opioid receptor agonists
Regulatory Status Not listed in controlled substance schedules Schedule I (e.g., ortho-fluorofentanyl)

The absence of the piperidinyl-phenylethyl moiety in this compound likely eliminates opioid receptor affinity, distinguishing it from fluorofentanyl derivatives. The allyl group may confer distinct metabolic pathways or alternative biological targets.

Other Propanamide Derivatives

Example Compounds :

  • 3-Chloro-N-(3-chloro-4-fluorophenyl)propanamide
  • 2-methyl propanamide (identified in phytochemical analysis)

Key Differences :

Feature This compound 3-Chloro-N-(3-chloro-4-fluorophenyl)propanamide
Halogenation Single fluorine at 2-position Dual chlorine substituents on phenyl ring
Backbone Modifications Allyl group on amide nitrogen No nitrogen-bound substituents

Complex Allyl-Substituted Amides

Example Compound :

  • (R)-N-allyl-3-((1S,2R,3S)-3-(2-((tert-butyldiphenylsilyl)oxy)ethyl)-2-hydroxy-3-vinylcyclopentyl)-3-(3,4-dimethoxyphenyl)propanamide

Key Differences :

Feature This compound Complex Allyl-Substituted Amide
Structural Complexity Linear propanamide chain Cyclopentyl and dimethoxyphenyl groups
Functional Groups Fluorine and allyl only Hydroxy, silyl ether, and vinyl groups

The additional functional groups in the complex amide suggest applications in targeted synthesis (e.g., natural product derivatives), whereas this compound’s simplicity may favor broader reactivity or easier scale-up.

Pharmacological and Regulatory Implications

  • Fluorine Effects: The 2-fluorophenyl group in this compound may enhance metabolic stability compared to non-fluorinated analogs, similar to fluorofentanyls .

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